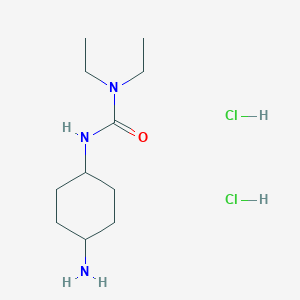

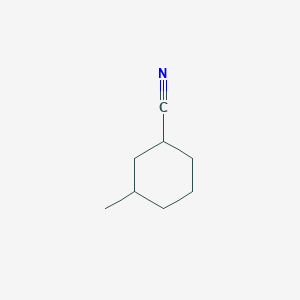

![molecular formula C16H10ClF3N2O2S B2974713 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338406-56-7](/img/structure/B2974713.png)

3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H7ClF3NO2S. It has an average mass of 321.703 Da and a monoisotopic mass of 320.983826 Da .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 3-chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of 3-chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a phenylsulfonyl group, and a chlorine atom attached to it .科学的研究の応用

Catalytic Applications

The compound has been noted for its role in catalytic processes , particularly in the synthesis of pyrrolidines and other polycyclic systems through cationic cyclisation reactions. For instance, trifluoromethanesulfonic acid has been utilized as an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, suggesting a potential pathway for the efficient formation of complex structures involving similar chemical entities (Haskins & Knight, 2002).

Molecular Conformations and Hydrogen Bonding

Studies on molecular conformations and hydrogen bonding patterns of related compounds have contributed to the understanding of the structural and electronic properties that influence the behavior of such molecules. An investigation into 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed the impact of substituents on molecular conformation and hydrogen bonding, laying the groundwork for future applications in molecular design and supramolecular chemistry (Sagar et al., 2017).

Synthetic Applications

The synthetic versatility of the compound is evident from various studies. For example, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide highlights the compound's utility in generating structurally diverse heterocyclic compounds (An & Wu, 2017). Similarly, the preparation of functionalized pyrroles from 3-aza-1,5-enynes showcases the compound's role in facilitating complex cyclization reactions (Zhao et al., 2016).

Material Science and Polymer Chemistry

In the realm of materials science, the compound's derivatives have been explored for their potential in creating novel materials. For instance, the synthesis and properties of soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate the role of such compounds in developing advanced polymers with desirable physical properties (Liu et al., 2013).

Supramolecular Chemistry

The construction of supramolecular structures, such as hetero-bimetallacycles, using ligands derived from pyridine showcases the application of such compounds in the development of complex molecular architectures with potential applications in catalysis, molecular recognition, and as therapeutic agents (Mishra et al., 2014).

特性

IUPAC Name |

2-[2-(benzenesulfonyl)pyrrol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O2S/c17-13-9-11(16(18,19)20)10-21-15(13)22-8-4-7-14(22)25(23,24)12-5-2-1-3-6-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDOFHBRZJNECJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2974640.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)

![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)